Sodium chromate

Catalog No.
S582852
CAS No.
7775-11-3
M.F
CrNa2O4
M. Wt
160.922 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium chromate

CAS Number

7775-11-3

Product Name

Sodium chromate

IUPAC Name

disodium;dioxido(dioxo)(51Cr)chromium-51

Molecular Formula

CrNa2O4

Molecular Weight

160.922 g/mol

InChI

InChI=1S/Cr.2Na.4O/q;2*+1;;;2*-1/i1-1;;;;;;

InChI Key

PXLIDIMHPNPGMH-PJWPDVOUSA-N

SMILES

[O-][Cr](=O)(=O)[O-].[Na+].[Na+]

Solubility

87.6 g/100 g water at 25 °C
In water, 44.3 wt% at 20 °C
873 g/L water at 30 °C
3.44 g/L methanol at 25 °C
Slightly soluble in ethanol
Solubility in water, g/100ml at 20 °C: 53 (good)

Synonyms

Chromic Acid (H2CrO4) Sodium Salt; Chromium Disodium Oxide; Chromium Sodium Oxide (CrNa2O4); Disodium Chromate; Disodium Chromate (Na2CrO4); Sodium Chromate; Sodium Chromate (Na2(CrO4)); Sodium Chromate (VI); Sodium Chromium Oxide (Na2CrO4)

Canonical SMILES

[O-][Cr](=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

[O-][51Cr](=O)(=O)[O-].[Na+].[Na+]

Red blood cell volume measurement

Sodium chromate, specifically the isotope 52Cr-sodium chromate, plays a crucial role in measuring red blood cell (RBC) volume. This non-radioactive technique involves labeling RBCs with the isotope and then measuring the chromium concentration using graphite furnace atomic absorption analysis. This method offers several advantages over traditional methods, including simplicity, accuracy, and reduced radiation exposure [].

Studies on cellular processes

Sodium chromate has been used in research investigating various cellular processes. Studies have explored its effects on enzymes like glutathione reductase in red blood cells []. Additionally, research has been conducted on the utilization of sodium chromate to study cellular uptake and transport mechanisms [].

Sodium chromate is an inorganic compound with the chemical formula Na2CrO4\text{Na}_2\text{CrO}_4. It appears as a yellow crystalline solid and is highly soluble in water, forming an alkaline solution. This compound is classified as a strong oxidizing agent and is known for its significant applications in various industrial processes, particularly in the manufacture of pigments, corrosion inhibitors, and wood preservatives. Sodium chromate is produced by the oxidation of chromium compounds and can be toxic, posing health risks upon exposure through inhalation, ingestion, or skin contact .

Sodium chromate is a toxic compound. Inhalation or ingestion can cause irritation of the respiratory tract, gastrointestinal system, and skin. Chronic exposure has been linked to lung cancer []. It is also classified as an oxidizer, meaning it can enhance the combustion of other materials.

Precautions:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling sodium chromate.
  • Work in a well-ventilated area to avoid inhalation.
  • Avoid contact with skin and eyes.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry place in a tightly sealed container.

  • Formation of Sodium Dichromate:
    2Na2CrO4+2H2SO4Cr2(SO4)3+4NaHSO4+3H2O2\text{Na}_2\text{CrO}_4+2\text{H}_2\text{SO}_4\rightarrow \text{Cr}_2(\text{SO}_4)_3+4\text{NaHSO}_4+3\text{H}_2\text{O}
  • Reaction with Hydrochloric Acid:
    Na2CrO4+2HClH2CrO4+2NaCl\text{Na}_2\text{CrO}_4+2\text{HCl}\rightarrow \text{H}_2\text{CrO}_4+2\text{NaCl}
  • Precipitation Reaction:
    When sodium chromate reacts with lead(II) nitrate, lead chromate precipitates out:
    Na2CrO4+Pb NO3)2PbCrO4+2NaNO3\text{Na}_2\text{CrO}_4+\text{Pb NO}_3)_2\rightarrow \text{PbCrO}_4+2\text{NaNO}_3

These reactions illustrate sodium chromate's role as both a reactant and product in various chemical processes.

Sodium chromate exhibits significant biological activity primarily due to its chromium content. Chromium(VI), the oxidation state present in sodium chromate, is known to be carcinogenic and toxic to living organisms. Exposure can lead to various health issues, including respiratory problems, skin irritation, and potential damage to organs such as the liver and kidneys. The compound can also induce oxidative stress within biological systems, affecting cellular function and integrity .

Sodium chromate can be synthesized through several methods:

  • Roasting Method:
    Chromium(III) oxide is roasted with sodium carbonate in the presence of oxygen:
    2Cr2O3+4Na2CO3+3O24Na2CrO4+4CO22\text{Cr}_2\text{O}_3+4\text{Na}_2\text{CO}_3+3\text{O}_2\rightarrow 4\text{Na}_2\text{CrO}_4+4\text{CO}_2
  • Hydrolysis of Chromium Trioxide:
    Sodium hydroxide reacts with chromium trioxide to produce sodium chromate:
    CrO3+2NaOHNa2CrO4+H2O\text{CrO}_3+2\text{NaOH}\rightarrow \text{Na}_2\text{CrO}_4+\text{H}_2\text{O}

These methods highlight the versatility in producing sodium chromate from various chromium-containing compounds.

Sodium chromate has a wide range of industrial applications:

  • Pigment Production: Used in manufacturing pigments for paints and inks.
  • Corrosion Inhibitor: Employed in the petroleum industry to prevent corrosion in pipelines and equipment.
  • Wood Preservation: Acts as a wood preservative due to its fungicidal properties.
  • Textile Industry: Utilized in dyeing processes.
  • Chemical Manufacturing: Serves as an intermediate in the synthesis of other chromium compounds .

Studies on sodium chromate interactions often focus on its reactivity with other chemicals and biological systems. For instance, its interaction with reducing agents can lead to the formation of less toxic chromium(III) species. Additionally, research has shown that sodium chromate can react with various organic compounds, influencing their degradation rates and environmental impact .

Sodium chromate shares similarities with several other chromium compounds. Here are some notable comparisons:

CompoundChemical FormulaOxidation StateSolubilityToxicity Level
Sodium DichromateNa2Cr2O7Na_2Cr_2O_7+6SolubleHigh
Potassium ChromateK2CrO4K_2CrO_4+6SolubleHigh
Calcium ChromateCaCrO4CaCrO_4+6Slightly solubleModerate
Chromium(III) OxideCr2O3Cr_2O_3+3InsolubleLow

Uniqueness of Sodium Chromate

Sodium chromate is unique due to its specific applications as a corrosion inhibitor and its role as an intermediate in the production of other chromium compounds. Its strong oxidizing properties set it apart from other similar compounds like calcium chromate, which has different solubility characteristics and uses .

Physical Description

Sodium chromate appears as a yellow crystalline solid. Used to make pigments for paints and inks, other chemicals, and as a wood preservative.
YELLOW HYGROSCOPIC CRYSTALS.

Color/Form

Yellow orthorhombic crystals

Hydrogen Bond Acceptor Count

4

Exact Mass

160.903962 g/mol

Monoisotopic Mass

160.903962 g/mol

Heavy Atom Count

7

Density

2.723 at 77 °F (USCG, 1999)
2.723 at 25 °C/4 °C
2.7 g/cm³

Odor

Odorless

Melting Point

794 °C
762 °C

UNII

XI776WYU0N

Related CAS

10034-82-9 (tetrahydrate)
12680-48-7 (cpd with unspecified MF)
13517-17-4 (decahydrate)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H340: May cause genetic defects [Danger Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H360FD: May damage fertility;
May damage the unborn child [Danger Reproductive toxicity];
H372 **: Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Therapeutic Uses

(51)Chromium, as sodium chromate ((51)Cr) sterile solution, is used to label red blood cells so that red cell survival and red cell vol can be measured.
EXP THER The effects of food supplementation with sodium chromate at concentrations of 1-500 uM on development of Drosophila melanogaster larvae and food intake, carbohydrate and lipid pools in adult fruit flies were investigated. Food supplementation with hexavalent chromium (Na2CrO4) at high concentrations delayed larval development and decreased the percentage of larvae that pupated which indicated a relatively low toxicity. The supplement decreased glucose levels in fly hemolymph, but at concentrations of 5-25 uM increased fly carbohydrate reserves: hemolymph trehalose and whole body trehalose and glycogen. The data on parameters of carbohydrate metabolism show that chromate possesses some insulin-mimetic properties. The changes in metabolism of carbohydrates under chromate exposure were also accompanied by an increase in total lipid levels and in the portion of triacylglycerides among all lipids. Chromate addition to fly food did not affect male or female body mass, but reduced food consumption by females at all concentrations used, whereas in males only 500 uM chromate decreased food consumption. The data show that: (1) Cr(6+) has many of the same effects as Cr(3+) suggesting that it might be just as effective to treat diabetic states, likely as a result of intracellular reduction of Cr(6+) ions, and (2) the Drosophila model can be used to develop new approaches to investigate the molecular mechanisms of chromium as an insulin-mimetic. Although it is usually believed that hexavalent chromium possesses higher toxicity than the trivalent ion, due to its easier penetration into the cell, application of hexavalent chromium may substantially decrease the chromium doses needed to get the desired effects.

Mechanism of Action

The reduction of hexavalent chromium Cr(VI) in isolated liver mitochondria was studied under different redox conditions in the respiratory chain. With 25 uM sodium chromate the rates were 1.6 + or - 0.7, 13.9 + or - 0.6 and 12.7 + or - 0.7 nmole Cr(VI) reduced 15 min/mg protein with the electron transport chain oxidized, reduced and only complex 1 reduced, respectively. Electrons from succinate, bypassing complex 1, were apparently unavailable for Cr(VI) reduction. The kinetics of chromate reduction was studied with only complex 1 in a reduced state. A rapid and a slow phase were found, probably corresponding to different electron donors in the mitochondria. Blocking the free thiols with N-ethylmaleimide led to less than 10% decrease in the rapid initial Cr(VI) reduction and to about 20% decrease during the whole incubation period (15 min). The amounts of free thiols were moderately decreased (15%) in chromate treated mitochondria during the slow reduction of Cr(VI). Only SH-groups may thus participate as reductants during the slow reduction phase. The respiration rate was inhibited about 50% by 25 uM sodium chromate when the mitochondria oxidized NAD-linked substrates. In contrast, succinate stimulated respiration was inhibited 50% by 3.6 mM sodium chromate. The observed inhibition with sodium chromate in the micromolar range was therefore probably localized at complex 1 and may be coupled to the reduction of Cr(VI) at the same place. The respiration of isolated hepatocytes was also affected by sodium chromate. Five micromolar chromate caused 5-10% inhibition. The inhibitory action of chromate on the mitochondrial respiration may thus constitute an important cytotoxic mechanism.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Other CAS

7775-11-3
10034-82-9
12680-48-7

Associated Chemicals

Sodium chromate decahydrate; 13517-17-4
Sodium chromate tetrahydrate; 10034-82-9

Wikipedia

Sodium chromate

Biological Half Life

/Rats were treated/ with (51)Cr labeled sodium chromate or chromium chloride by gavage or intravenous injection and found that, regardless of the route, (51)Cr from chromium(VI) was excreted more rapidly through the urine and feces than was (51)Cr from chromium(III). Following oral administration, the biologic half-life was 22.24 days for sodium chromate and 91.79 days for chromium chloride.
Gastrointestinal absorption of both compounds was below 1% of the oral dose, but trivalent chromium showed higher radioactivity than the hexavalent form in rats (biological half-life: CrCl3 91.79 days, Na2CrO4 22.24 days).
... Gastrointestinal absorption of /chromium chloride and sodium chromate/ was below 1% of the oral dose, but trivalent chromium showed higher radioactivity than the hexavalent form in rats (biological half-life: CrCl3 91.79 days, Na2CrO4 22.24 days). ...

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Chrome iron ore is melted in reverberatory furnace with lime and soda, in presence of air. The melt is dissolved in water, a small amount of sodium carbonate is added, the solution decanted, acidified with acetic acid, concentrated, and crystallized.
Sodium chromate is produced commercially by roasting chromite ore with sodium carbonate, or with sodium carbonate and calcium oxide, and leaching to dissolve the sodium chromate. After treatment to remove hydrated alumina, the sodium chromate solution is either marketed directly or evaporated to produce hydrated or anhydrous crystals.
To prepare the salt, sodium dichromate solution is usually mixed with a stoichiometric amount of sodium hydroxide, and the salt solution is then crystallized or spray dried. The 96.5 - 98.5% product (0.4% NaCl, 2% Na2SO4) is stored and dispatched in watertight steel drums.

General Manufacturing Information

Chromic acid (H2CrO4), sodium salt (1:2): ACTIVE
R - indicates a substance that is the subject of a TSCA section 6 risk management rule.

Analytic Laboratory Methods

Simultaneous analysis of ascorbic acid and chromium (VI) in soluble fractions and bronchoalveolar lavage fluids of rat lungs treated with sodium chromate in vitro and in vivo was performed by anion-exchange high-performance liquid chromatography coupled to a photodiode-array detector. Absorbances at 265 and 370 nm were used for the determination of ascorbic acid and chromium (VI), respectively. The calibration graphs of standard solutions were linear in the test ranges of ascorbic acid and chromium (VI) (below 10 and 8 ppm, respectively). The detection limits of ascorbic acid and chromium (VI) were 1 and 0.5 ng, respectively. The recovery of ascorbic acid from lung tissues homogenized at pH 7.4 was 99%, and that of chromium (VI) was 96%, when tissues were homogenized under alkaline conditions (pH 11.4). Using this method, ascorbic acid levels in the soluble fractions and lavage fluids of normal rat lungs were determined. In the lung of a rat intratracheally injected with a saline solution of sodium chromate, ascorbic acid decreased to 80% of the normal level, and ca. 90% of the chromium (VI) was reduced within 4 min after injection, indicating that the ascorbic acid-related reduction of chromium (VI) is very rapid. The present method will be useful for studies of the reduction of chromium (VI) by ascorbic acid in biological systems.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Hygroscopic. Storage class (TRGS 510): Non-combustible, acute toxic Cat. 1 and 2 / very toxic hazardous materials.
Store away from combustibles; avoid high temp /Sodium cmpd/
Store in a secure poison location. ... Store in tightly closed containers in a cool, well-ventilated area away from combustibles, organics, or other easily oxidized materials. Where possible, automatically transfer materials from drums or other storage containers to process containers. A regulated, marked area should be established where this chemical is handled, used, or stored in compliance with OSHA Standard 1910.1045.

Interactions

Sodium chromate consistently stimulated organic binding of iodine & thiocyanate oxidation, & potentiated effects of submaximal concn of thyroid-stimulating hormone on these processes, in bovine thyroid slices.
The effect of vitamin B2, which is capable of reducing chromium(VI) to chromium(V), on chromosomal aberrations and mutation caused by Na2CrO4 was investigated in Chinese hamster V79 cells. Pretreatment with 200 uM vitamin B2 (riboflavin) for 24 hr prior to exposure to Na2CrO4 (2.5-5 uM) resulted in an increase of metal-induced chromosomal aberrations and mutation at the HGPRT locus. These and other previous studies suggest that vitamin B2 enhances the clastogenic and mutagenic action of chromate compounds, through its ability to directly reduce chromium(VI) in cells.
The effect of vitamin E on chromosomal aberrations and mutation caused by Na2CrO4 was investigated in Chinese hamster V79 cells. Pretreatment with 25 uM alpha-tocopherol succinate (vitamin E) for 24 hr prior to chromate exposure (2.5-5 uM) resulted in a decrease of metal-induced chromosomal aberrations. Na2CrO4 (2.5-7.5 uM) induced mutations at the HGPRT locus, but only within a very limited concentration range. This mutagenic response could also be suppressed by pretreatment with vitamin E. These results suggest that vitamin E can protect cells from the clastogenic and mutagenic action of chromate compounds, possibly through its ability to scavenge chromium(V) and/or free radicals.
The effect of pretreatment with ascorbic acid (vitamin C) on chromate-induced DNA damage, cytotoxicity, and enzyme inhibition as well as on the cellular reduction of chromium(VI) was investigated using Chinese hamster V-79 cells. Cellular pretreatment with nontoxic levels of 1 mM ascorbic acid for 24 hr prior to exposure resulted in a significant increase (1.7-fold) in cellular levels of this vitamin. Alkaline elution assays demonstrated that this pretreatment decreased cellular levels of Na2CrO4-induced alkali-labile sites while the numbers of DNA-protein crosslinks produced by chromate increased. In colony-forming assays, pretreatment with ascorbic acid enhanced the cytotoxicity of chromate. However, the inhibition of glutathione reductase attributed to Na2CrO4 was attenuated by this pretreatment. Under the same experimental condition, the uptake of chromate in pretreated cells was found to increase. ESR studies revealed that cellular pretreatment with ascorbic acid reduced the level of chromium(V) intermediate and increased the level of chromium(III) complex, indicating that cellular reduction of chromium(VI) to chromium(III) was accelerated by this vitamin. These results suggest that ascorbic acid decreases chromate-induced alkali-labile sites and chromium inhibition of glutathione reductase, but it enhances DNA-protein cross-links and cytotoxicity caused by this metal through its ability to directly reduce chromium(VI).
For more Interactions (Complete) data for SODIUM CHROMATE (8 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15

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